2-((5-(4-(5-Bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
The compound “2-((5-(4-(5-Bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups, including a bromofuran, piperazine, thiadiazole, and acetamide .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups . The bromofuran and piperazine rings, along with the thiadiazole ring, would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, the electron-rich furan and thiadiazole rings, and the electron-deficient piperazine ring . The acetamide group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of multiple heteroatoms (nitrogen, sulfur, oxygen) and a halogen (bromine) could result in a relatively high molecular weight . The compound is likely to have a complex polarity profile due to the presence of both polar (acetamide) and nonpolar (bromofuran) regions .Scientific Research Applications
Synthesis and Biological Activities
The compound under discussion is closely related to a class of novel 1,3,4-thiadiazole amide compounds containing piperazine, which have been synthesized for various biological activities. These compounds have shown inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential agricultural applications for controlling bacterial diseases in crops. Additionally, certain derivatives have demonstrated antiviral activity against tobacco mosaic virus, suggesting potential for development as antiviral agents (Xia, 2015).
Antitumor Activity
Several studies have been conducted on similar compounds for their antitumor activities. N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and showed potent antiproliferative activity against human cervical cancer (HeLa) and human lung cancer (A549) cell lines. These findings indicate the potential of this class of compounds, including 2-((5-(4-(5-Bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, for development as anticancer drugs (Wu et al., 2017).
Antimicrobial and Antileishmanial Activities
Compounds within this chemical class have also been investigated for their antimicrobial activities. Specifically, thiadiazolyl piperazine and thiadiazolyl-imidazole derivatives have been synthesized from biologically active stearic acid and tested against strains of gram-positive, gram-negative bacteria, and fungi. Their nonionic surfactant properties were evaluated for physico-chemical and surface properties as well as biodegradability, highlighting their diverse potential applications (Abdelmajeid et al., 2017). Additionally, novel 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents have shown significant antileishmanial activity against Leishmania major, further indicating the potential therapeutic applications of these compounds (Tahghighi et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-[[5-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5O3S2/c14-9-2-1-8(22-9)11(21)18-3-5-19(6-4-18)12-16-17-13(24-12)23-7-10(15)20/h1-2H,3-7H2,(H2,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJKGWKHDIKVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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